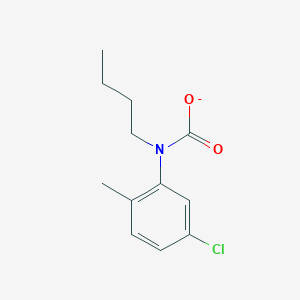
(2E)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto “(2E)-N-(3-clorobencil)-N-(1,1-dióxidotetrahidrotiofeno-3-il)-3-(4-metilfenil)prop-2-enamida” es una molécula orgánica sintética. Presenta una estructura compleja con múltiples grupos funcionales, incluyendo un grupo clorobencilo, un grupo dióxidotetrahidrotiofeno y un grupo metilfenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de “(2E)-N-(3-clorobencil)-N-(1,1-dióxidotetrahidrotiofeno-3-il)-3-(4-metilfenil)prop-2-enamida” típicamente involucra reacciones orgánicas de varios pasos. Los materiales de partida podrían incluir 3-clorobencilamina, tetrahidrotiofeno-1,1-dióxido y ácido 4-metilcinámico. La síntesis podría implicar:
Reacción de amidación: Combinación de 3-clorobencilamina con ácido 4-metilcinámico en condiciones deshidratantes para formar un enlace amida.
Sulfonación: Introducción del grupo tetrahidrotiofeno-1,1-dióxido a través de una reacción de sulfonación.
Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto implicaría escalar los métodos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para obtener mayores rendimientos, utilizar reactores de flujo continuo y emplear sistemas de purificación automatizados.
Análisis De Reacciones Químicas
Tipos de reacciones
El compuesto puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo dióxidotetrahidrotiofeno se puede oxidar aún más para introducir funcionalidades de oxígeno adicionales.
Reducción: El enlace amida se puede reducir a una amina en condiciones específicas.
Sustitución: El grupo clorobencilo puede participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Reactivos como hidruro de aluminio y litio o hidrógeno gaseoso con un catalizador de paladio.
Sustitución: Nucleófilos como metóxido de sodio o cianuro de potasio.
Productos principales
Oxidación: Formación de derivados de sulfona.
Reducción: Conversión a derivados de amina.
Sustitución: Introducción de varios grupos funcionales en lugar del átomo de cloro.
Aplicaciones Científicas De Investigación
Química
El compuesto se puede utilizar como un bloque de construcción en la síntesis orgánica, lo que permite la creación de moléculas más complejas.
Biología
Medicina
Exploración como candidato para agentes terapéuticos que se dirigen a vías biológicas específicas.
Industria
Uso en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo por el cual este compuesto ejerce sus efectos dependería de su aplicación específica. Por ejemplo, en química medicinal, podría interactuar con enzimas o receptores específicos, modulando su actividad. Los objetivos moleculares y las vías involucradas se identificarían mediante ensayos bioquímicos y estudios de modelado molecular.
Comparación Con Compuestos Similares
Compuestos similares
- (2E)-N-(3-clorobencil)-N-(1,1-dióxidotetrahidrotiofeno-3-il)-3-fenilprop-2-enamida
- (2E)-N-(3-clorobencil)-N-(1,1-dióxidotetrahidrotiofeno-3-il)-3-(4-clorofenil)prop-2-enamida
Singularidad
La presencia del grupo 4-metilfenilo distingue a este compuesto de sus análogos, lo que podría conducir a diferentes actividades biológicas o propiedades físicas.
Propiedades
Fórmula molecular |
C21H22ClNO3S |
|---|---|
Peso molecular |
403.9 g/mol |
Nombre IUPAC |
(E)-N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-(4-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H22ClNO3S/c1-16-5-7-17(8-6-16)9-10-21(24)23(20-11-12-27(25,26)15-20)14-18-3-2-4-19(22)13-18/h2-10,13,20H,11-12,14-15H2,1H3/b10-9+ |
Clave InChI |
DPZHXEZZTUUMRO-MDZDMXLPSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3 |
SMILES canónico |
CC1=CC=C(C=C1)C=CC(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl (6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B12136461.png)
![1'-[2-(dimethylamino)ethyl]-4'-hydroxy-3'-[(4-methylphenyl)carbonyl]-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12136469.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-[3-(3-methylbutoxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12136485.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione](/img/structure/B12136489.png)
![2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophen yl)acetamide](/img/structure/B12136497.png)
![2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12136502.png)
![4-(1-benzofuran-2-ylcarbonyl)-5-(3-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12136505.png)
}-N-(3-methoxypheny l)acetamide](/img/structure/B12136509.png)
}-N-(3-chlorophen yl)acetamide](/img/structure/B12136513.png)

![2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12136518.png)
